Cas no 13082-34-3 (1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol)
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
- Benzenemethanol, α-cyclopropyl-α-(trifluoromethyl)-
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- Inchi: 1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
- InChI Key: KRHLCHSAMBEJFD-UHFFFAOYSA-N
- SMILES: C(C1CC1)(C1=CC=CC=C1)(O)C(F)(F)F
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425503-10mg |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425503-50mg |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B425503-100mg |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-120690-0.05g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 0.05g |
$155.0 | 2023-06-08 | |
| Enamine | EN300-120690-0.1g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 0.1g |
$232.0 | 2023-06-08 | |
| Enamine | EN300-120690-0.25g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 0.25g |
$331.0 | 2023-06-08 | |
| Enamine | EN300-120690-0.5g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 0.5g |
$524.0 | 2023-06-08 | |
| Enamine | EN300-120690-1.0g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 1g |
$671.0 | 2023-06-08 | |
| Enamine | EN300-120690-2.5g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 2.5g |
$1315.0 | 2023-06-08 | |
| Enamine | EN300-120690-5.0g |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol |
13082-34-3 | 95% | 5g |
$1945.0 | 2023-06-08 |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
1-Cyclopropyl-2,2,2-Trifluoro-1-Phenylethan-1-Ol: A Comprehensive Overview
The compound 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol (CAS No. 13082-34-3) is a unique organic compound with a complex structure that has garnered significant attention in various scientific and industrial fields. This compound is characterized by its trifluoromethyl group attached to a cyclopropyl ring and a phenolic hydroxyl group, making it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of trifluoromethylated compounds in drug discovery due to their unique pharmacokinetic properties. The presence of the trifluoromethyl group in 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol confers high stability and lipophilicity, which are desirable traits for bioactive molecules. Researchers have explored its potential as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
The synthesis of 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol involves a multi-step process that combines fluorination and cyclization reactions. Recent advancements in fluorination techniques have enabled more efficient and environmentally friendly methods for producing this compound. For instance, the use of electrophilic fluorination reagents has significantly improved the yield and purity of the product.
In terms of applications, cyclopropyl-containing compounds have been extensively studied for their role in agrochemicals. The cyclopropyl ring in this molecule contributes to its insecticidal and fungicidal activities, making it a promising candidate for developing new generations of pesticides. Moreover, the phenolic hydroxyl group enhances the molecule's ability to interact with biological systems, further expanding its potential uses.
Recent research has also focused on the environmental impact of trifluoromethylated compounds like 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol. Studies have shown that while these compounds exhibit high stability in biological systems, their persistence in the environment requires careful consideration. Efforts are underway to develop biodegradable alternatives or methods to mitigate their environmental footprint.
The structural uniqueness of 1-cyclopropyl-2,2,2-trifluoro-1-ph enethyl alcohol makes it an ideal candidate for exploring novel chemical reactions and catalytic processes. Its ability to undergo various transformations under mild conditions has opened new avenues for synthetic chemistry. For example, researchers have utilized its reactivity in cross-coupling reactions to synthesize complex molecules with high precision.
In conclusion, 1-cyclopropyl-2,2,2-trifluoro - 1 - phenylethan - 1 - ol (CAS No. 1308 8 - 34 - 3) is a fascinating compound with a wide range of applications across multiple disciplines. Its unique structure and properties continue to drive innovative research and development efforts across academia and industry.
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